

# Adefovir dipivoxil organic anion transporter OAT1

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## Compound Focus: Adefovir Dipivoxil

CAS No.: 142340-99-6

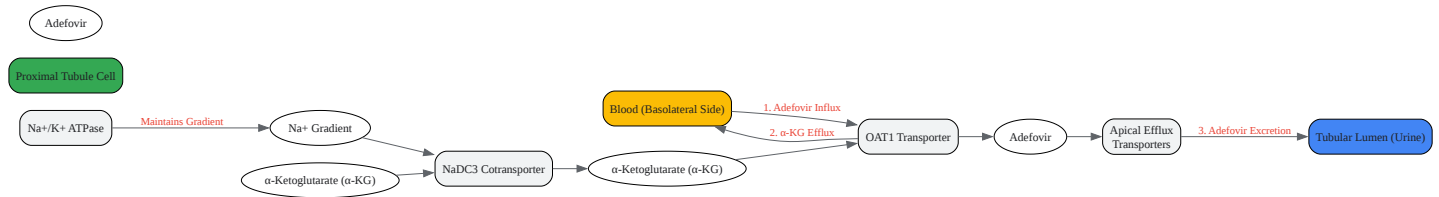
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## Molecular Basis of OAT1 and Adefovir Interaction

OAT1 (SLC22A6) is a primary transporter in the kidney's proximal tubule, essential for removing organic anions—including drugs, toxins, and metabolites—from the blood into urine [1]. It operates through a **tertiary transport system**: the sodium-potassium ATPase creates a sodium gradient, powering the sodium-dicarboxylate cotransporter (NaDC3) to concentrate intracellular  $\alpha$ -ketoglutarate ( $\alpha$ -KG); OAT1 then exchanges intracellular  $\alpha$ -KG for extracellular organic anions like adefovir against their concentration gradient [2] [1].

Recent cryo-EM structures reveal detailed binding mechanisms. OAT1 features a conserved aromatic clamp for ligand recognition [3]. Adefovir, as a nucleotide analog, binds within this cleft where two aromatic residues stabilize the ligand and charged residues determine orientation [3]. The transporter's activity is allosterically regulated by intracellular chloride, with a conserved arginine (Arg466) critical for this modulation [2].



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*The tertiary transport system powering OAT1-mediated adefovir uptake into proximal tubule cells, driven by sodium and α-ketoglutarate gradients [2] [1].*

## Pharmacokinetics of Adefovir Dipivoxil

**Adefovir dipivoxil** is an orally administered prodrug rapidly converted to active adefovir [4]. Its pharmacokinetics are characterized by low protein binding ( $\leq 4\%$ ) and renal excretion through glomerular filtration and active tubular secretion [4].

**Table 1: Key Pharmacokinetic Parameters of Adefovir (10 mg dose) [4]**

Parameter	Value (Mean $\pm$ SD)	Notes
Oral Bioavailability	59%	Unaffected by food
C <sub>max</sub>	18.4 $\pm$ 6.26 ng/mL	
T <sub>max</sub>	0.58 - 4 hours	
AUC <sub>0-∞</sub>	220 $\pm$ 70.0 ng·h/mL	
Volume of Distribution	352 - 392 mL/kg	

Parameter	Value (Mean ± SD)	Notes
Renal Clearance	469 ± 99.0 mL/min	In unimpaired renal function
Effective Half-life	7.48 ± 1.65 hours	
Fraction Unbound (fu)	~1.0	Assumed in modeling due to <4% protein binding [5]

Population pharmacokinetic (popPK) modeling reveals that adefovir's renal elimination involves a combination of **nonlinear renal clearance** and linear nonrenal clearance [5] [6].

**Table 2: Population PK (popPK) Parameters for Adefovir Renal Elimination [5]**

Parameter	Population Estimate	Description
Km (Michaelis Constant)	170 nmol/L	Exceeds observed Cmax range (5.56–91.0 nmol/L), suggesting linear CLR at cocktail doses
Vmax (Maximum Rate)	2.40 µmol/h	Value at median absolute GFR of 105 mL/min
Apparent Bioavailability (F)	59.0% (sole) vs 73.6% (combined)	Increased with cocktail drugs
Absorption Rate Constant (Ka)	5.18 h <sup>-1</sup> (sole) vs 2.29 h <sup>-1</sup> (combined)	Decreased with cocktail drugs

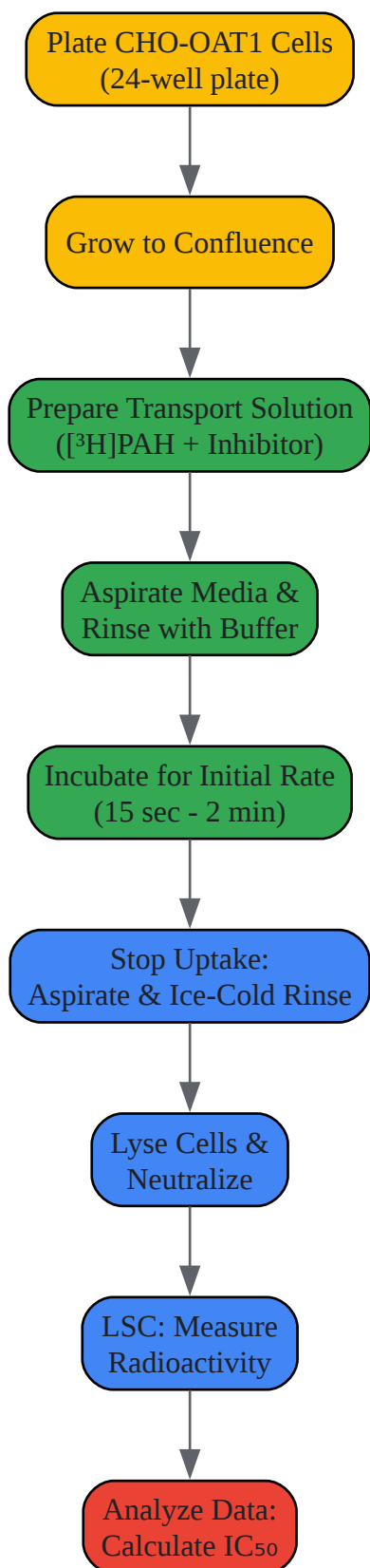
## Experimental Protocols and Methodologies

### In Vitro Transport Kinetics for OAT1 Inhibition

This protocol determines inhibitor potency (IC<sub>50</sub>) against OAT1 using cultured cells.

- Cell System:** Chinese Hamster Ovary cells stably expressing human OAT1 (CHO-OAT1) [7].
- Culture Conditions:** Maintain in F12 Kaighn's modification medium with 10% FBS, 1% penicillin-streptomycin, and hygromycin B (200 µg/mL) at 37°C in 5% CO<sub>2</sub> [7].

- **Transport Assay Buffer:** Waymouth's buffer (WB): 135 mM NaCl, 5 mM KCl, 28 mM D-glucose, 1.2 mM MgCl<sub>2</sub>, 2.5 mM CaCl<sub>2</sub>, 0.8 mM MgSO<sub>4</sub>, 13 mM HEPES, pH 7.4 [7].
- **Probe Substrate:** <sup>3</sup>H-labeled para-aminohippurate ([<sup>3</sup>H]PAH) at 20 nM [7].
- **Procedure:**
  - Grow CHO-OAT1 cells to confluence in 24-well plates.
  - Aspirate media and rinse wells once quickly with WB.
  - Incubate with transport solution containing [<sup>3</sup>H]PAH and varying concentrations of the inhibitor drug.
  - **Critical Parameter:** Use a short incubation time (e.g., 15 seconds to 2 minutes) to ensure initial rate conditions, as IC<sub>50</sub> can vary with longer incubations [7].
  - Stop uptake by aspirating transport buffer and rinsing three times with ice-cold WB.
  - Lyse cells with 0.5 N NaOH/1% SDS and neutralize with HCl.
  - Measure radioactivity via liquid scintillation counting.
- **Data Analysis:** Fit data to determine IC<sub>50</sub> using appropriate models (e.g., log(inhibitor) vs. response in Prism) [7].



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*Key workflow for conducting in vitro OAT1 inhibition assays under initial rate conditions [7].*

## Clinical Cocktail Study Design and PopPK Analysis

This methodology assesses clinical OAT1 activity and potential drug-drug interactions (DDIs).

- **Clinical Protocol:**
  - **Design:** Single-dose, two-period (reference and test), crossover study in healthy subjects [5] [6].
  - **Dosing:** Reference period: 10 mg **adefovir dipivoxil** alone. Test period: 10 mg **adefovir dipivoxil** combined with other probe drugs (e.g., 100 mg sitagliptin, 500 mg metformin, 2 mg pitavastatin, 0.5 mg digoxin) [5] [6].
  - **Sample Collection:** Intensive plasma and urine sampling over 24 hours post-dose [5].
  - **Bioanalysis:** Quantify adefovir concentrations using a validated HPLC-MS/MS method [5].
- **Population PK Modeling:**
  - **Software:** NONMEM with PsN and Pirana for model development and evaluation [5].
  - **Base Model:** Develop a one-compartment model with first-order absorption (and lag time). Test elimination models: linear renal and nonrenal vs. Michaelis-Menten (nonlinear) renal and linear nonrenal [5].
  - **Covariate Analysis:** Use forward inclusion/backward elimination to test effects of co-administered drugs, demographics, and renal function (eGFR) on PK parameters [5].
  - **Model Evaluation:** Validate using goodness-of-fit plots, non-parametric bootstrap (1000 runs), and visual predictive checks [5].

## Clinical Implications for Drug Development

- **OAT1 Phenotyping:** Adefovir's renal clearance (CLR) is a specific metric for assessing OAT1 activity in vivo, suitable for cocktail studies [5] [6]. PopPK modeling confirms that CLR remains a robust parameter even when absorption is affected by other drugs [5].
- **Drug-Drug Interactions (DDIs):** Adefovir is a victim drug for OAT1 inhibitors like probenecid. A verified PBPK model can predict adefovir AUC and C<sub>max</sub> ratios following probenecid dosing within acceptable criteria [8].
- **Impact of Renal Impairment:** In severe chronic kidney disease (CKD), adefovir exposure increases significantly (~3-fold C<sub>max</sub>, ~6-fold AUC). PBPK models suggest this results from reduced GFR and an additional ~50% decrease in OAT1/3 activity independent of GFR decline, which must be considered for dosing adjustments [8].
- **Biomarker-Informed DDI Assessment:** Endogenous biomarkers like 4-pyridoxic acid (4-PYA) are emerging to assess OAT1 inhibition clinically. PBPK models incorporating biomarker-informed

inhibition constants ( $K_i$ ) show promise for predicting DDIs and potentially reducing dedicated clinical trials [8] [9].

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